1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The reaction conditions often include the use of sodium azide (NaN3) and solvents like N,N-dimethylformamide (DMF) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide, DMF as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications . The molecular targets and pathways involved include interactions with amino acids and peptides, facilitating their synthesis and modification .
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl-L-cysteine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Hyp (Bom)-OH: A similar compound used for protecting hydroxyproline residues in peptides.
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its specific structure, which allows for the protection of amino groups in complex peptide synthesis. Its stability and ease of removal under specific conditions make it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C27H22N2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)23-13-20-19-11-5-6-12-22(19)28-24(20)25(29-23)27(32)33-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21,23,25,28-29H,13-14H2,(H,30,31) |
InChI Key |
JDCQBHAAIOTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
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